2-Aminopent-4-ynoic acid hydrochloride
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Overview
Description
2-Aminopent-4-ynoic acid hydrochloride is a chemical compound with the molecular formula C5H8ClNO2 It is a derivative of amino acids and is characterized by the presence of an amino group and a terminal alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopent-4-ynoic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with glycine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Starting materials: Propargyl bromide and glycine
Base: Sodium hydroxide or potassium carbonate
Solvent: Water or ethanol
Temperature: Room temperature to reflux
Reaction time: Several hours to overnight
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-Aminopent-4-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Aminopent-4-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Aminopent-4-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing the formation of harmful sugar alcohols.
Comparison with Similar Compounds
2-Aminopent-4-ynoic acid hydrochloride can be compared with other similar compounds, such as:
4-Aminopent-2-ynoic acid: Another amino acid derivative with a terminal alkyne group, but differing in the position of the amino group.
2-Amino-3-butynoic acid: A shorter-chain analog with similar reactivity but different physical properties.
2-Amino-5-hexynoic acid: A longer-chain analog with potentially different biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with biological targets in a selective manner.
Properties
IUPAC Name |
2-aminopent-4-ynoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBUICGODABQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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